6-Chloro-4-methoxypyridin-3-amine
Overview
Description
6-Chloro-4-methoxypyridin-3-amine is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . This compound is used in various scientific research applications due to its unique chemical properties.
Biochemical Analysis
Cellular Effects
The cellular effects of 6-Chloro-4-methoxypyridin-3-amine are also not well known. It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects are yet to be confirmed through experimental studies .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Preparation Methods
The synthesis of 6-Chloro-4-methoxypyridin-3-amine typically involves the use of pyridine derivatives. One common method includes the reaction of 6-chloro-3-nitropyridine with methanol in the presence of a reducing agent to yield the desired amine . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
6-Chloro-4-methoxypyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding N-oxides or reduction to yield different amine derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boronic acids.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-4-methoxypyridin-3-amine is utilized in a wide range of scientific research applications:
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various medicinal compounds, contributing to the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methoxypyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
6-Chloro-4-methoxypyridin-3-amine can be compared with other similar compounds, such as:
6-Chloro-2-methoxypyridin-3-amine: This compound has a similar structure but with a different position of the methoxy group, leading to different chemical properties and reactivity.
4-Methoxypyridine: This compound lacks the chlorine atom, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
6-Chloro-4-methoxypyridin-3-amine is a chemical compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C_6H_7ClN_2O and a molecular weight of 158.59 g/mol. The compound features a pyridine ring with a chlorine atom at the 6-position, a methoxy group at the 4-position, and an amino group at the 3-position. These structural characteristics contribute to its unique biological activities.
The compound has been identified to interact with various biological targets, influencing several biochemical pathways:
- Enzyme Interactions : It has been shown to interact with kinases and phosphatases, affecting their activity and leading to alterations in protein phosphorylation states. This modulation can impact cellular processes such as proliferation and differentiation.
- Cell Signaling Pathways : Research indicates that this compound can influence key signaling pathways, including the MAPK/ERK pathway, which is crucial for cell growth and survival.
Biological Activity
The biological activity of this compound includes:
- Antibacterial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism may involve inhibition of specific bacterial enzymes essential for cell viability .
- Potential Therapeutic Applications : Due to its ability to modulate enzyme activity and influence cell signaling, it is being explored for potential use in treating various diseases, including cancer and bacterial infections.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound Name | Similarity | Key Features |
---|---|---|
6-Chloro-5-methoxypyridin-3-amine | 0.83 | Different substitution pattern on the pyridine ring. |
6-Chloro-4-methoxypyridin-2-amine | 0.75 | Chlorine and methoxy groups at different positions. |
6-Chloro-4-methoxynicotinaldehyde | 0.72 | Contains an aldehyde functional group instead of an amine. |
3-Amino-2-chloro-6-methoxypyridine | 0.72 | Different substitution pattern; focuses on amino functionality. |
2-Chloro-6-methoxypyridin-4-amine | 0.68 | Variation in substitution leading to altered biological activity. |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antibacterial Activity : A study conducted on various derivatives demonstrated that modifications to the methoxy group could enhance antibacterial potency against MRSA strains without significant cytotoxicity to human cells .
- Therapeutic Potential in Cancer : In vitro studies have shown that this compound can inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth.
Properties
IUPAC Name |
6-chloro-4-methoxypyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTGSGJAEQKRLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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